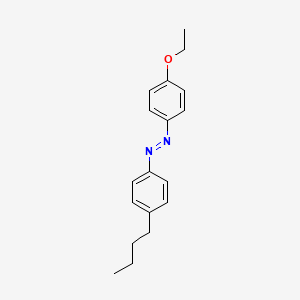
(3-Methyloxiran-2-yl)methyl carbonazidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyloxiran-2-yl)methyl carbonazidate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carbonazidate group, which is a functional group containing a carbon-nitrogen double bond and an azide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxiran-2-yl)methyl carbonazidate typically involves the reaction of (3-Methyloxiran-2-yl)methanol with a suitable azidating agent. One common method is the use of sodium azide in the presence of a catalyst such as triphenylphosphine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions need to be carefully controlled to ensure the formation of the desired product and to minimize the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
(3-Methyloxiran-2-yl)methyl carbonazidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
(3-Methyloxiran-2-yl)methyl carbonazidate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form stable covalent bonds with biomolecules makes it useful in bioconjugation and labeling studies.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which (3-Methyloxiran-2-yl)methyl carbonazidate exerts its effects involves the formation of covalent bonds with target molecules. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of stable adducts. The azide group can also participate in click chemistry reactions, which are widely used in bioconjugation and material science.
相似化合物的比较
Similar Compounds
- (3-Methyloxiran-2-yl)methyl carbamate
- (3-Methyloxiran-2-yl)methyl carbonate
- (3-Methyloxiran-2-yl)methyl carbamoyl chloride
Uniqueness
Compared to these similar compounds, (3-Methyloxiran-2-yl)methyl carbonazidate is unique due to the presence of the azide group, which imparts distinct reactivity and versatility in chemical synthesis. The azide group allows for a broader range of chemical transformations, particularly in the context of click chemistry, making it a valuable compound for various applications.
属性
CAS 编号 |
32040-38-3 |
|---|---|
分子式 |
C5H7N3O3 |
分子量 |
157.13 g/mol |
IUPAC 名称 |
(3-methyloxiran-2-yl)methyl N-diazocarbamate |
InChI |
InChI=1S/C5H7N3O3/c1-3-4(11-3)2-10-5(9)7-8-6/h3-4H,2H2,1H3 |
InChI 键 |
QWKNHTNFJPTRNT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)COC(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



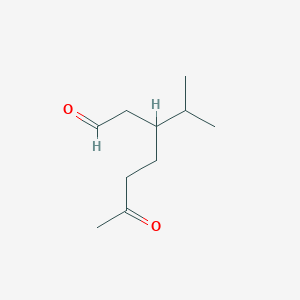
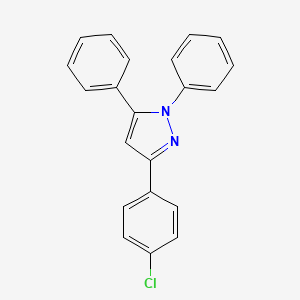
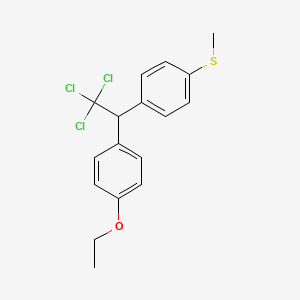



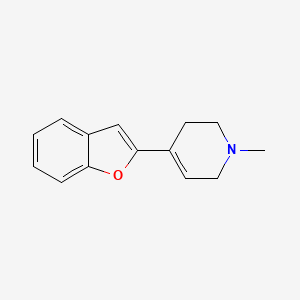
![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)

![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)
